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Hypophosphorous acid-D3

Cat. No.: B12062288
M. Wt: 69.015 g/mol
InChI Key: XRBCRPZXSCBRTK-CBYSEHNBSA-N
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Description

Significance of Isotopic Labeling in Chemical Science

Role of Deuterium (B1214612) in Elucidating Reaction Mechanisms

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when hydrogen is substituted with deuterium. libretexts.org This effect, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides valuable insights into reaction mechanisms. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step, while secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgwikipedia.org These effects are instrumental in distinguishing between different reaction pathways, such as concerted versus stepwise mechanisms. researchgate.net

Applications in Advanced Spectroscopic Techniques

Deuterium labeling is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com Since the NMR frequency of deuterium is substantially different from that of hydrogen (protons), deuterated solvents can be used to avoid overwhelming solvent signals in ¹H NMR spectra. studymind.co.ukquora.com Furthermore, deuterium can serve as a "lock" to improve the stability and accuracy of the NMR spectrometer. studymind.co.ukquora.com In the context of studying molecular structure and dynamics, deuterium NMR can provide information about the orientation and mobility of molecules. wikipedia.org While deuterium NMR generally has lower resolution than proton NMR, it is highly effective for confirming the success of deuteration, as a deuterated compound will exhibit a strong signal in ²H NMR but not in ¹H NMR. wikipedia.orghuji.ac.il

Tracers in Complex Chemical and Biochemical Pathways

The distinct mass of deuterium makes it an excellent tracer for following the metabolic fate of molecules in biological systems. clearsynth.comwikipedia.org Deuterium-labeled compounds are chemically very similar to their non-labeled counterparts and can be used to study metabolic pathways without significantly altering the biological processes. clearsynth.comwikipedia.org By introducing a deuterated substrate into a system, researchers can track its conversion into various products using techniques like mass spectrometry or NMR. wikipedia.org This approach has been instrumental in understanding a wide range of metabolic processes, including glucose metabolism, fatty acid metabolism, and the biosynthesis of complex molecules. bohrium.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O2P B12062288 Hypophosphorous acid-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H3O2P

Molecular Weight

69.015 g/mol

IUPAC Name

deuterio(dideuteriooxy)phosphane

InChI

InChI=1S/H3O2P/c1-3-2/h1-3H/i1D,2D,3D

InChI Key

XRBCRPZXSCBRTK-CBYSEHNBSA-N

Isomeric SMILES

[2H]OP([2H])O[2H]

Canonical SMILES

OPO

Origin of Product

United States

Overview of Phosphorus Oxyacids and the Unique Role of Hypophosphorous Acid Hpa

Structural Peculiarities and Monoprotic Character of HPA

Hypophosphorous acid (HPA), also known by its IUPAC name phosphinic acid, has the molecular formula H₃PO₂. wikipedia.orgbloomtechz.com A more descriptive representation of its structure is HOP(O)H₂, which emphasizes its key features. wikipedia.orgchemdad.com The central phosphorus atom is covalently bonded to one hydroxyl group (-OH), two hydrogen atoms (P-H bonds), and one oxygen atom (P=O double bond). bloomtechz.com

A crucial aspect of HPA's structure is that only the hydrogen atom attached to the oxygen is acidic and can be released as a proton (H⁺). atamankimya.comchemicalbook.com The two hydrogen atoms bonded directly to the phosphorus atom are not ionizable. This makes hypophosphorous acid a monoprotic acid , meaning it can only donate one proton. chemdad.comatamankimya.comatamanchemicals.com This is in contrast to phosphoric acid (H₃PO₄), which is triprotic, and phosphorous acid (H₃PO₃), which is diprotic. testbook.comallen.in HPA exists in equilibrium with a minor tautomer, HP(OH)₂. wikipedia.orgatamanchemicals.com

Importance of HPA in Redox Chemistry

Hypophosphorous acid is a powerful reducing agent. wikipedia.orgchemdad.com This property stems from the presence of the two P-H bonds and the low oxidation state of the phosphorus atom, which is +1. vedantu.combloomtechz.com In redox reactions, HPA can donate electrons, causing the reduction of other substances while it is itself oxidized. atamanchemicals.comatamanchemicals.com For instance, it is widely used in electroless nickel plating, where it reduces nickel ions to form a metallic nickel coating. wikipedia.org The reducing strength of HPA also makes it useful in organic synthesis, such as for the reduction of arenediazonium salts. wikipedia.org The reactivity of the P-H bond is central to its reducing capabilities, often involving the transfer of a hydride ion. bloomtechz.com

Properties of Hypophosphorous Acid and its Deuterated Analogue

PropertyHypophosphorous Acid (H₃PO₂)Hypophosphorous acid-D3 (D₃PO₂)
Molar Mass 66.00 g/mol wikipedia.org~69.01 g/mol biocompare.com
Appearance Colorless, deliquescent crystals or oily liquid wikipedia.orgTypically a solution in D₂O sigmaaldrich.com
Melting Point 26.5 °C wikipedia.orgNot applicable (as solution)
Solubility Miscible with water, soluble in alcohols and dioxane wikipedia.orgSoluble in D₂O sigmaaldrich.com
Acidity (pKa) ~1.1 atamanchemicals.comNot specified
Density 1.493 g/cm³ (solid) wikipedia.org1.350 g/mL at 25 °C (50 wt. % in D₂O) sigmaaldrich.com
Isotopic Purity Not applicable98 atom % D sigmaaldrich.com

Historical Context of Deuterated Hypophosphorous Acid Research

The study of deuterated hypophosphorous acid is rooted in the broader field of hydrogen-deuterium (H-D) exchange studies, which gained momentum with the availability of deuterium (B1214612) in the mid-20th century. gla.ac.uk These investigations have been crucial in understanding the lability of hydrogen atoms in different chemical environments.

Early Investigations into Hydrogen-Deuterium Exchange in Phosphorus Acids

Early research into the behavior of phosphorus acids in the presence of deuterium oxide (D₂O) provided foundational knowledge for the study of deuterated species like D₃PO₂. A notable kinetic study of the hydrogen-deuterium exchange between hypophosphorous acid (H₂POOH) and D₂O was conducted using nuclear magnetic resonance (NMR) spectroscopy. acs.org This research demonstrated that the exchange of the phosphorus-bonded hydrogens in hypophosphorous acid is a measurable process.

It was observed that the exchange rate is influenced by the acidity of the solution. researchgate.net Such early kinetic studies were fundamental in characterizing the reactivity of the P-H bonds in hypophosphorous acid and laid the groundwork for its use as a deuterium source in chemical reactions. The understanding that the P-H hydrogens could be exchanged for deuterium was a critical first step towards the deliberate synthesis and application of this compound.

Evolution of Deuteration Techniques for HPA

The preparation of this compound has evolved with the general advancement of isotopic labeling techniques. A straightforward and commonly employed method for the deuteration of HPA involves a proton-deuterium exchange reaction with deuterium oxide (D₂O). sigmaaldrich.com

This technique relies on the principle of mass action. By repeatedly dissolving hypophosphorous acid in an excess of D₂O and subsequently removing the solvent under vacuum, the protium (B1232500) atoms are gradually replaced by deuterium atoms. ias.ac.in The progress of the deuteration can be monitored by spectroscopic methods such as ³¹P NMR to ensure a high level of isotopic enrichment, often achieving over 98 atom% D. rsc.org This method remains a practical approach for the laboratory-scale synthesis of this compound. More advanced methods for producing deuterating agents have also been developed, including the use of deuterated potassium salts of hypophosphorous acid. psu.edu

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound stems primarily from its utility as a deuterium donor in a variety of chemical transformations and for mechanistic elucidation. Its applications range from the synthesis of specifically labeled organic molecules to the study of reaction kinetics.

Deuterated hypophosphorous acid has been utilized in the deamination of aromatic amines to introduce a deuterium atom into a specific position on an aromatic ring. cdnsciencepub.com This reaction provides a clean method for isotopic labeling. Furthermore, D₃PO₂ serves as a reagent in radical deuteration reactions. psu.edu For instance, it has been used in combination with a suitable initiator for the deuteration of various organic substrates.

The study of kinetic isotope effects (KIEs) is a significant area where this compound is employed. By comparing the rates of reactions using H₃PO₂ versus D₃PO₂, researchers can gain insight into the rate-determining steps of reaction mechanisms. For example, a substantial primary kinetic isotope effect was observed in the oxidation of deuterated phosphinic acid, indicating that the P-H (or P-D) bond is broken in the rate-determining step. researchgate.netias.ac.in In studies of hypophosphite addition to alkenes, a KIE was measured by comparing the reaction rates with H₃PO₂ and D₃PO₂ to probe the reaction mechanism. rsc.org

The properties of commercially available this compound solutions are summarized in the table below.

PropertyValueSource
Chemical Formula D₃PO₂ sigmaaldrich.com
CAS Number 57583-56-9 sigmaaldrich.com
Molecular Weight 69.01 g/mol sigmaaldrich.comcalpaclab.com
Appearance Solution in D₂O sigmaaldrich.com
Isotopic Purity ≥98 atom% D sigmaaldrich.comcalpaclab.com
Concentration Typically 50 wt. % in D₂O sigmaaldrich.comcalpaclab.com
Density (of 50 wt. % solution) ~1.350 g/mL at 25 °C sigmaaldrich.com

Detailed research findings from various studies utilizing deuterated hypophosphorous acid are presented in the following table.

Research AreaSubstrate/ReactionKey FindingDeuterium Incorporation/KIE
Deamination 2-Bromo-3-aminotolueneSuccessful deamination and deuteration to form 2-Bromotoluene-3-d.95-97% deuterium content in the final product.
Radical Deuteration Hydrophobic substratesDeuteration of hydrophobic substrates is possible in aqueous media.~20% deuterium incorporation for hydrophobic substrates.
Oxidation Kinetics Oxidation by morpholinium chlorochromateThe reaction exhibits a substantial primary kinetic isotope effect.kH/kD was significant, indicating P-H/P-D bond cleavage in the rate-determining step.
Addition to Alkenes Hypophosphite addition to itaconateKinetic isotope effect experiments were used to probe the reaction mechanism.A measurable KIE was determined by comparing product formation with H₃PO₂ vs. D₃PO₂.

Advanced Synthetic Methodologies for this compound

The synthesis of isotopically labeled compounds is crucial for a variety of scientific applications, including mechanistic studies in chemistry and biochemistry, as internal standards for mass spectrometry, and in neutron scattering studies. This compound (D3PO2), a deuterated analogue of hypophosphorous acid (HPA), is a valuable reagent whose synthesis requires specific strategies to achieve high levels of deuterium incorporation at both the labile oxygen-bound position and the more resilient phosphorus-bound positions.

Advanced Spectroscopic and Spectrometric Characterization of Hypophosphorous Acid D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights.sigmaaldrich.comrsc.orgacdlabs.comrsc.orgethz.chispc-conference.orgmpg.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and dynamic properties of molecules. For Hypophosphorous acid-D3, various NMR methods offer a comprehensive understanding of its molecular characteristics. The substitution of protons with deuterium (B1214612) atoms (isotopic purity of 98 atom % D) significantly alters the NMR spectra, providing unique analytical advantages. sigmaaldrich.com

³¹P NMR spectroscopy is particularly sensitive to the electronic environment around the phosphorus nucleus. slideshare.net In deuterated hypophosphorous acid, the ³¹P chemical shifts and coupling constants offer profound insights into the nature of the P-D and P-O bonds. The formation and strengthening of hydrogen (or deuterium) bonds involving the OD group lead to a notable shielding of the ³¹P nucleus. researchgate.net This shielding effect is also accompanied by a decrease in the spin-spin coupling constants of the nuclei within the PD₂ group. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental ³¹P NMR data to benchmark the covalency of phosphorus bonds. nih.gov By correlating experimental chemical shifts with calculated values, it is possible to analyze the nature and extent of covalency in the P-O and P-D linkages. nih.govresearchgate.net The ³¹P chemical shift is sensitive to various factors, including bond angles, the electronegativity of substituents, and the degree of p-bonding. slideshare.net In the case of this compound, the replacement of hydrogen with deuterium influences these parameters, leading to observable changes in the ³¹P NMR spectrum that can be correlated with bonding characteristics.

Interactive Table: Representative ³¹P NMR Data for Phosphorus Acids
Compound Chemical Shift (ppm)
Hypophosphorous Acid (H₃PO₂) ~13-15
Phosphorous Acid (H₃PO₃) ~4-6
Phosphoric Acid (H₃PO₄) ~0

Note: The chemical shifts are approximate and can vary with solvent and concentration. The table is for illustrative purposes to show the relative positions of the signals.

²H (deuterium) NMR spectroscopy provides direct information about the deuterium-labeled sites within the this compound molecule. This technique is instrumental for site-specific analysis, allowing researchers to probe the local environment and dynamics at the deuterated positions (P-D and O-D). The chemical shifts and quadrupolar coupling constants obtained from ²H NMR spectra are sensitive to the electronic structure and motion at these specific sites.

In studies of partially deuterated hypophosphorous acid, ²H NMR helps to resolve the signals from the different deuterated positions, providing insights into the H/D isotope effects on the chemical shifts. researchgate.net These isotope effects, both direct and long-range, can be measured and interpreted to understand the dynamic interactions between covalent and hydrogen bonds. researchgate.net

Multidimensional NMR techniques, such as ¹H-³¹P Heteronuclear Multiple Quantum Coherence (HMQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unraveling the complex molecular architecture and conformational dynamics of phosphorus-containing compounds. uoc.grmdpi.com While direct application on fully deuterated this compound is limited due to the absence of protons, these techniques are crucial in studies of partially deuterated species or in comparison with the non-deuterated analogue.

For instance, in related phosphinic acids, ¹H-³¹P HMQC experiments help to establish correlations between proton and phosphorus nuclei, aiding in the unambiguous assignment of signals. uoc.gr NOESY experiments can provide information about through-space interactions, revealing details about the molecule's three-dimensional structure and intermolecular interactions, such as the formation of dimers or larger aggregates through hydrogen/deuterium bonding. researchgate.netuoc.gr The study of self-association of related phosphonic acids has revealed the formation of highly symmetric cage-like tetramers held by multiple hydrogen bonds. researchgate.net

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the kinetics of dynamic processes, including hydrogen/deuterium exchange. acdlabs.comscholaris.canih.gov By recording NMR spectra at different temperatures, it is possible to study the rates of exchange between the deuterons in this compound and any residual protons or with a protic solvent.

In studies of hypophosphorous acid and its complexes, lowering the temperature can slow down the exchange processes to the point where distinct signals for different species can be observed. researchgate.net This allows for the study of the thermodynamics and kinetics of processes like the interconversion between different hydrogen-bonded structures. researchgate.net For example, the exchange of the phosphorus-bonded hydrogens of hypophosphorous acid with D₂O has been studied using NMR to determine the rate law for the exchange, which was found to be acid-catalyzed. researchgate.net Such studies provide crucial information on reaction mechanisms and the stability of intermolecular complexes. rsc.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis.rsc.orgresearchgate.netkoreascience.kr

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

Theoretical calculations, such as DFT, are often used in conjunction with experimental spectra to perform a detailed assignment of the observed vibrational bands. The comparison between the spectra of H₃PO₂ and D₃PO₂ is particularly illuminating, as the isotopic substitution leads to predictable shifts in vibrational frequencies, aiding in the definitive assignment of vibrational modes. researchgate.net

The substitution of hydrogen with deuterium in this compound results in significant isotopic shifts in its infrared (IR) spectrum. ispc-conference.org These shifts are a direct consequence of the increased mass of deuterium compared to hydrogen and are most pronounced for vibrational modes involving the motion of these atoms, such as stretching and bending vibrations.

By comparing the IR spectra of Hypophosphorous acid (H₃PO₂) and its deuterated analogue (D₃PO₂), vibrational modes can be confidently assigned. For example, the O-H stretching vibration in H₃PO₂ appears at a higher frequency than the corresponding O-D stretching vibration in D₃PO₂. Similarly, P-H stretching and bending modes are shifted to lower frequencies upon deuteration to become P-D modes. The analysis of these isotopic shifts provides a robust method for validating vibrational assignments made from theoretical calculations. researchgate.net The spectra of D₃PO₂ may also reveal more bands than those of H₃PO₂, suggesting a potential lowering of molecular symmetry upon deuteration. researchgate.net

Interactive Table: Calculated Vibrational Frequencies (cm⁻¹) for H₃PO₂ and D₃PO₂ Monomers
Vibrational Mode H₃PO₂ (Calculated) D₃PO₂ (Calculated)
O-H/O-D Stretch ~3600 ~2600
P-H/P-D Stretch ~2400 ~1700
P=O Stretch ~1250 ~1240
P-O-H/P-O-D Bend ~1200 ~900
H-P-H/D-P-D Scissor ~1100 ~800

Note: These are approximate theoretical values for the monomer in the gas phase and serve to illustrate the expected isotopic shifts. Actual experimental values in condensed phases will vary due to intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable tool, complementary to infrared (IR) spectroscopy, for investigating the vibrational modes of this compound. The technique is particularly sensitive to the symmetric vibrations of the molecule's backbone and provides crucial information on the changes induced by isotopic substitution.

The Raman spectrum of a molecule is dictated by vibrations that cause a change in the polarizability of the molecule. researchgate.net In this compound, the substitution of protium (B1232500) with deuterium in the P-H and O-H bonds leads to predictable shifts in the vibrational frequencies. The most significant changes are observed in the stretching and bending modes involving the deuterium atoms due to the mass difference between hydrogen and deuterium.

Studies on related deuterated phosphorus acids, such as phosphoric acid (D₃PO₄), show a clear shift of the O-D stretching vibrations to lower wavenumbers compared to the O-H stretches in the non-deuterated form. nih.gov For instance, the δPO-D deformation mode in D₃PO₄ is observed at 935 cm⁻¹, whereas the corresponding δPO-H mode in H₃PO₄ is at 1250 cm⁻¹. nih.gov Similarly, research on deuterated phosphorous acid (D₃PO₃) reveals changes in characteristic frequencies upon deuteration, with new bands appearing that correspond to P-D and O-D vibrations. acs.org

For this compound, the key vibrational modes affected by deuteration are the P-D and O-D stretching and bending frequencies. The P-H stretching vibrations in hypophosphite salts typically appear in the 2300-2500 cm⁻¹ region. datapdf.com Upon deuteration to P-D, these bands are expected to shift to a lower frequency, approximately in the 1700-1800 cm⁻¹ range, based on the square root of the ratio of the reduced masses. Likewise, the O-H stretching vibration would shift to a lower wavenumber for the O-D bond.

A comparative table of expected vibrational modes for H₃PO₂ and D₃PO₂ is presented below, based on data from related compounds. nih.govdatapdf.com

Vibrational ModeExpected Wavenumber Range for H₃PO₂ (cm⁻¹)Expected Wavenumber Range for D₃PO₂ (cm⁻¹)Assignment
ν(P-H₂)~2320 - 2345-Symmetric & Antisymmetric PH₂ Stretch
ν(P-D₂)-~1700 - 1750Symmetric & Antisymmetric PD₂ Stretch
ν(P=O)~1190 - 1200~1190 - 1200P=O Stretch
ν(P-OH)~1045 - 1055-P-OH Stretch
ν(P-OD)-~930 - 940P-OD Stretch
δ(PH₂)~810 - 820-PH₂ Rocking/Bending
δ(PD₂)-~580 - 600PD₂ Rocking/Bending

This table is generated based on isotopic shift principles and data from analogous compounds. Specific experimental values for this compound may vary.

Advanced Techniques for Solution or Solid-State Analysis (e.g., ATR-IR)

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile technique for the analysis of this compound, particularly in its solid state or as a concentrated solution. anton-paar.com ATR-FTIR requires minimal to no sample preparation, making it a rapid and efficient method for obtaining high-quality infrared spectra of materials that are difficult to analyze by traditional transmission methods. piketech.comcaltech.edu

The principle of ATR involves placing the sample in direct contact with an internal reflection element (IRE), typically a crystal with a high refractive index, such as diamond or zinc selenide. anton-paar.com An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This reflection creates an evanescent wave that penetrates a short distance (typically 0.5 to 5 microns) into the sample. caltech.edu The sample absorbs energy from the evanescent wave at specific frequencies corresponding to its vibrational modes, and the attenuated IR beam is then directed to the detector.

For the solid-state analysis of this compound, ATR-IR offers several advantages:

Minimal Sample Preparation: Crystalline or powdered samples can be analyzed directly without the need for preparing KBr pellets, which can be time-consuming and may introduce contaminants or affect the sample's hydration state. savemyexams.com

Analysis of Opaque Samples: The technique is ideal for opaque or strongly absorbing samples that would produce saturated, uninterpretable spectra in transmission mode. caltech.edu

Surface Sensitivity: The shallow penetration depth of the evanescent wave makes ATR-IR particularly useful for studying surface characteristics.

In the context of this compound, ATR-IR would be instrumental in:

Confirming Deuteration: By comparing the spectrum of the deuterated compound with its non-deuterated counterpart, the disappearance of O-H and P-H vibrational bands and the appearance of corresponding O-D and P-D bands at lower wavenumbers can be confirmed. datapdf.com

Studying Hydrogen/Deuterium Bonding: The position and shape of the O-D stretching band can provide insights into the strength and nature of hydrogen (deuterium) bonding in the solid state.

Structural Analysis: The technique can be used to study the vibrational modes of the phosphinate group, providing information about the molecular structure in the crystalline form. researchgate.net Studies on related phosphonic acids have demonstrated the utility of ATR-IR in observing changes in P=O and P-O stretching vibrations under different conditions. researchgate.net

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It provides definitive information on the molecular weight, isotopic enrichment, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This capability allows for the clear differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

For this compound, HRMS is primarily used to:

Confirm Isotopic Incorporation: By precisely measuring the mass of the molecular ion, HRMS can confirm that three deuterium atoms have been incorporated into the molecule.

Determine Isotopic Purity: The high resolving power of HRMS allows for the separation and quantification of ions corresponding to different isotopic species (e.g., D₃, D₂, D₁, D₀). ncfinternational.it This is essential for verifying the specified isotopic enrichment of the labeled compound.

The theoretical exact masses for the protonated molecular ions of Hypophosphorous acid and its deuterated isotopologues are distinct and can be readily resolved by HRMS.

SpeciesFormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)
[H₃PO₂ + H]⁺[H₄PO₂]⁺6767.00523
[D₃PO₂ + H]⁺[D₃HPO₂]⁺7070.02400
[D₃PO₂ + D]⁺[D₄PO₂]⁺7171.03028

Exact masses are calculated using the most abundant isotopes: H=1.007825, D=2.014102, O=15.994915, P=30.973762.

Tandem Mass Spectrometry (MS/MS) for Deuterated Fragment Identification

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented (often through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed. acdlabs.com This process provides detailed structural information by revealing the fragmentation pathways of the parent ion.

For this compound, MS/MS analysis is crucial for:

Confirming the Position of Deuterium Labels: The masses of the fragment ions can help confirm that the deuterium atoms are located at the expected positions (two on the phosphorus atom and one on the oxygen atom).

Elucidating Fragmentation Mechanisms: By comparing the fragmentation pattern of D₃PO₂ with that of H₃PO₂, the influence of isotopic substitution on the fragmentation pathways can be understood. The use of deuterated analogues is a well-established method for elucidating fragmentation mechanisms in mass spectrometry. scielo.br

A study on the fragmentation of the non-deuterated hypophosphite anion (H₂PO₂⁻) using Orbitrap HRMS showed a characteristic neutral loss of 2H. researchgate.net Extrapolating from this, the deuterated hypophosphite anion (D₂PO₂⁻, assuming the acidic proton is lost during ionization) would be expected to undergo analogous fragmentation.

The primary fragmentation pathways for the deuterated hypophosphite ion would likely involve the neutral loss of deuterium species.

Precursor Ion (m/z)Predicted Neutral LossPredicted Fragment Ion (m/z)Interpretation
68.00 (D₂PO₂⁻)D₂ (2.028)65.97 (PO₂⁻)Loss of two deuterium atoms from phosphorus
68.00 (D₂PO₂⁻)HOD (19.01)48.99 (PD⁻)Loss of deuteroxyl group

This table presents predicted fragmentation based on the known behavior of the non-deuterated analogue and general fragmentation principles. The precursor ion is assumed to be the deprotonated form [D₃PO₂ - H]⁺, which is [D₂PO₂]⁻.

Other Advanced Spectroscopic Techniques

Neutron Diffraction Studies for Deuterium Position Determination in Solid State

Neutron diffraction is an exceptionally powerful technique for determining the precise location of atoms within a crystal lattice, and it is uniquely sensitive to hydrogen and its isotopes. researchgate.net While X-ray diffraction determines atomic positions based on electron density, making it difficult to accurately locate light atoms like hydrogen, neutrons scatter off atomic nuclei. nih.gov

The scattering properties of hydrogen (¹H) and deuterium (²H) for neutrons are significantly different and of a magnitude comparable to heavier atoms. aps.org This makes neutron diffraction the definitive method for:

Locating Deuterium Atoms: It can precisely determine the bond lengths and angles involving deuterium atoms in the crystal structure of this compound.

Analyzing Deuterium Bonding: It provides detailed information on the geometry of O-D···O deuterium bonds, which is crucial for understanding the crystal packing and intermolecular interactions. nih.gov

Resolving Disorder: In cases where deuterium atoms may be disordered over multiple sites, neutron diffraction can quantify the occupancy of each position.

The use of fully deuterated single crystals in neutron diffraction experiments significantly improves the signal-to-noise ratio and enhances the visibility of the molecular structure. nih.gov Studies on other deuterated compounds, such as deuterated sodium hydride (NaD), have successfully used this technique to establish their crystal structures. aps.org For this compound, a neutron diffraction study would provide unambiguous evidence of the tautomeric form in the solid state and the precise geometry of the P-D and O-D bonds.

Mechanistic Investigations and Kinetic Isotope Effects Kie Involving Hypophosphorous Acid D3

Deuterium (B1214612) as a Mechanistic Probe in Oxidation-Reduction Reactions

Deuterium labeling is a cornerstone in the study of reaction mechanisms, particularly for oxidation-reduction processes where the cleavage of a bond to hydrogen is suspected to be a key step. The substitution of hydrogen with deuterium in hypophosphorous acid allows for a detailed examination of the role of the P-H bond in these reactions.

If the P-H bond is broken in the rate-determining step of the reaction, a primary kinetic isotope effect is expected. The observation of a significant KIE when comparing the rate of oxidation of H₃PO₂ with that of D₃PO₂ provides strong evidence for the involvement of P-H bond cleavage in the slowest step of the reaction sequence. This is a critical piece of information for mapping out the reaction pathway and understanding the nature of the transition state.

A primary kinetic isotope effect (KIE) arises when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). For the oxidation of hypophosphite, the cleavage of the P-H bond is often the central mechanistic question.

The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies of the P-H and P-D bonds. The P-D bond is stronger and has a lower zero-point energy than the P-H bond, meaning more energy is required to break it. libretexts.org This results in a slower reaction rate for the deuterated compound if this bond is cleaved in the rate-determining step. libretexts.org

Normal primary KIEs for the cleavage of a bond to hydrogen typically range from 1 to 8. libretexts.org The exact value can provide further details about the transition state. For example, a linear and symmetric transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor atoms tends to exhibit a maximal KIE.

Illustrative Primary Kinetic Isotope Effects in Hypophosphite Oxidation
Oxidizing AgentkH/kDMechanistic Implication
Peroxodisulfate4.5P-H bond cleavage is likely the rate-determining step.
Silver(I)3.8Significant P-H bond breaking in the transition state.
Permanganate5.2Suggests a transition state with considerable P-H bond scission.

Note: The data in the table above is illustrative and represents typical values observed for primary kinetic isotope effects in oxidation reactions involving P-H bond cleavage.

Solvent kinetic isotope effects (SKIEs) are observed when the reaction is carried out in a deuterated solvent, such as D₂O, instead of H₂O. These effects can provide information about the role of the solvent in the reaction mechanism, particularly in acid- or base-catalyzed processes. chem-station.com

In acid-catalyzed reactions of hypophosphorous acid, the solvent can participate in several ways, including as a proton donor in a pre-equilibrium step or as a nucleophile. If the protonation of the substrate is a rapid pre-equilibrium step before the rate-determining step, an inverse SKIE (kH₂O/kD₂O < 1) is often observed. This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (or deuterated) substrate in D₂O. chem-station.com

Conversely, if a proton transfer from the solvent is part of the rate-determining step, a normal SKIE (kH₂O/kD₂O > 1) is expected. The magnitude of the SKIE can help to distinguish between different mechanistic possibilities.

Solvent Kinetic Isotope Effects in Acid-Catalyzed Reactions of Hypophosphorous Acid
Reaction TypekH₂O/kD₂OMechanistic Interpretation
Specific Acid Catalysis (Pre-equilibrium protonation)0.4 - 0.7Inverse isotope effect suggests a rapid protonation step before the rate-determining step. chem-station.com
General Acid Catalysis (Proton transfer in RDS)2 - 3Normal isotope effect indicates proton transfer from the solvent is part of the rate-determining step.

Note: The data presented is based on general principles of solvent kinetic isotope effects in acid-catalyzed reactions.

Deuterium Labeling for Understanding Ligand Exchange and Proton Transfer Processes

Deuterium labeling is an invaluable technique for tracing the fate of hydrogen atoms in a reaction, which is particularly useful for studying ligand exchange and proton transfer processes. By selectively labeling the P-H or O-H positions in hypophosphorous acid, the movement of these atoms can be followed throughout the reaction.

In the context of coordination chemistry, hypophosphite can act as a ligand, binding to metal centers. Deuterium labeling can help to determine if the P-H bond remains intact during ligand exchange reactions or if it is involved in any intramolecular or intermolecular transfer processes. For instance, if a deuterated hypophosphite ligand exchanges with a non-deuterated one, the distribution of deuterium in the products can reveal details about the exchange mechanism.

Proton transfer is a fundamental step in many chemical and biological processes. nih.gov Using hypophosphorous acid-D3, it is possible to investigate the dynamics of proton exchange between the acid and the solvent or other reactants. The rate of H/D exchange can provide information about the lability of the protons and the acidity of the different sites in the molecule.

Insights into Hydrogen Bonding Dynamics and Proton Tunneling (if applicable)

Hydrogen bonding plays a crucial role in the structure and reactivity of phosphorus oxyacids. researchgate.netrsc.org The substitution of hydrogen with deuterium can subtly alter the properties of hydrogen bonds, providing a means to study their dynamics. The heavier mass of deuterium leads to a stronger hydrogen bond, which can affect the vibrational frequencies and the geometry of the hydrogen-bonded complex. These changes can be observed using techniques such as infrared spectroscopy.

Proton tunneling is a quantum mechanical phenomenon where a proton can pass through a potential energy barrier rather than having to go over it. nih.gov This effect is more pronounced for lighter isotopes, so if proton tunneling is a significant factor in a reaction, a much larger primary kinetic isotope effect than the semi-classical limit of around 7-8 at room temperature may be observed. princeton.edu Reactions involving the transfer of a proton from or to hypophosphorous acid could potentially exhibit tunneling, and the use of the deuterated analogue is a key experimental test for this phenomenon. A significantly elevated kH/kD ratio would be a strong indicator of a tunneling contribution to the reaction mechanism.

Reaction Pathway Elucidation Using Deuterated Tracers

The use of isotopically labeled compounds as tracers is a well-established method for elucidating complex reaction pathways. mdpi.comnih.gov this compound can be employed to follow the journey of the deuterium atoms through a sequence of reactions. By analyzing the position of the deuterium label in the intermediates and final products, it is possible to deduce the sequence of bond-breaking and bond-forming events.

For example, in a multi-step synthesis where hypophosphorous acid is used as a reagent, introducing the deuterated form at the beginning and then determining the location of the deuterium atoms in the final product can confirm or rule out proposed reaction mechanisms. This approach is particularly powerful when combined with spectroscopic techniques such as NMR and mass spectrometry, which can precisely identify the location of the isotopic label.

Theoretical and Computational Studies of Hypophosphorous Acid D3

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer profound insights into the fundamental properties of molecules like hypophosphorous acid-D3 (D₃PO₂). These computational methods solve the Schrödinger equation, providing information about the electronic structure and the energy of the molecule. northwestern.edu Such calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. By employing various levels of theory, researchers can model the behavior of this deuterated compound with considerable accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the properties of molecular systems. nih.gov It is particularly effective for determining optimized geometries and predicting vibrational frequencies. nih.govresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations have been successfully applied to understand the vibrational spectra of hypophosphorous acid and its deuterated analogs. researchgate.net

The inclusion of dispersion corrections, such as Grimme's D3 method, has been shown to improve the accuracy of DFT calculations, especially for systems involving non-covalent interactions. researchgate.netchemrxiv.org For instance, the ωB97X-D functional is recognized for its strong performance in main-group thermochemistry and kinetics. arxiv.orgchemrxiv.org The choice of basis set, such as the 6-311++G(d,p) basis set, is also critical for obtaining reliable results, particularly for hydrogen-bonded systems. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Calculations

Functional/MethodBasis SetApplication
B3LYP6-311++G(d,p)Geometry optimization and vibrational frequencies of hydrogen-bonded systems. researchgate.net
ωB97X-D3cc-pVDZGeometry optimization and electronic properties. arxiv.org
PBE0-D3(BJ)6-31G*Calculation of kinetic isotope effects. harvard.edu
GFN-xTBN/AFast and robust semi-empirical method for large systems. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, diffusion, and interactions with the surrounding environment. nih.gov

For this compound, MD simulations can be used to understand its behavior in solution. The choice of solvent can significantly influence the conformation and dynamics of a solute molecule. nih.gov Simulations can reveal details about hydrogen bonding between the deuterated acid and solvent molecules, which is crucial for understanding its properties in different media. nih.gov Both explicit solvent models, where individual solvent molecules are included, and implicit continuum models can be used to account for solvent effects. researchgate.net

Computational Prediction of Spectroscopic Parameters of Deuterated Analogs (e.g., NMR shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. For this compound, this includes the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.net

The prediction of NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netliverpool.ac.uk Accurate prediction of chemical shifts is crucial for structural elucidation. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted shifts. researchgate.net

Vibrational frequencies calculated using DFT and ab initio methods can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of vibrational modes and provide a deeper understanding of the molecule's force field. For deuterated species like this compound, computational predictions are particularly useful for identifying the shifts in vibrational frequencies upon isotopic substitution.

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical Example)

Spectroscopic ParameterCalculated Value (H₃PO₂)Calculated Value (D₃PO₂)Experimental Value (D₃PO₂)
P-D Stretch (cm⁻¹)N/A17501745
P=O Stretch (cm⁻¹)125012451242
³¹P NMR Shift (ppm)15.214.915.0
¹H/²D NMR Shift (ppm)7.1 (P-H)7.0 (P-D)7.05

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org Understanding the structure and energy of the transition state is key to understanding the reaction's kinetics and selectivity. uit.no

DFT methods are widely used to locate and characterize transition state structures. rsc.org The combination of geometry optimization and frequency calculations can confirm a structure as a true transition state (identified by a single imaginary frequency). rsc.org These models can be applied to various reactions, such as the phospha-Mannich reaction, where hypophosphorous acid is a key reactant. nih.gov

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The KIE is a sensitive probe of the reaction mechanism, particularly the nature of the transition state. osti.gov For reactions involving this compound, comparing the reaction rate to that of its non-deuterated counterpart can provide significant insights.

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. osti.gov A significant primary KIE (where the bond to the isotope is broken in the rate-determining step) is often observed for H/D substitution. libretexts.org The magnitude of the KIE can be quantitatively analyzed to support or refute proposed mechanistic pathways. osti.govmdpi.com For instance, a large kH/kD ratio suggests that the P-H (or P-D) bond is significantly broken in the transition state. Conversely, inverse KIEs (kH/kD < 1) can also occur and provide valuable mechanistic information. ua.es

Bond Dissociation Energies and Stability of Deuterated P-H/P-D Bonds

Theoretical and computational chemistry provide significant insights into the stability of chemical bonds. While specific experimental bond dissociation energy (BDE) values for the phosphorus-deuterium (P-D) bond in this compound are not extensively documented in dedicated studies, its stability relative to the phosphorus-hydrogen (P-H) bond can be thoroughly analyzed through the lens of the kinetic isotope effect (KIE) and computational vibrational spectroscopy.

The homolytic bond dissociation energy represents the energy required to break a bond, with a higher BDE indicating a more stable bond. The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), leads to a well-understood phenomenon where the bond involving deuterium is stronger and more stable. This increased stability is primarily attributed to the difference in zero-point vibrational energy (ZPVE). Due to its greater mass, a P-D bond has a lower vibrational frequency and consequently a lower ZPVE compared to a P-H bond. acs.orgwikipedia.org As a result, more energy is required to cleave the P-D bond, making it more stable and less reactive towards dissociation. acs.org

Computational studies on hypophosphorous acid and its corresponding anion, the hypophosphite ion, have determined the vibrational frequencies of the P-H₂ group. These calculated frequencies are crucial for understanding the bonding environment and can be used to infer the relative bond strengths upon isotopic substitution.

One theoretical study using Density Functional Theory (DFT) at the B3LYP/6-31G** level provided calculated vibrational frequencies for the monomer of hypophosphorous acid (H₃PO₂). koreascience.kr The assignments for the vibrations involving the P-H bonds are detailed below.

Table 1: Calculated Vibrational Frequencies for P-H Bonds in Hypophosphorous Acid (H₃PO₂) Monomer koreascience.kr
Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(P-H)2525Symmetric P-H Stretch
ν(P-H)2509Asymmetric P-H Stretch
δ(PH₂)1137PH₂ Scissoring/Bending
ω(PH₂)1059PH₂ Wagging
τ(PH₂)898PH₂ Twisting
ρ(PH₂)784PH₂ Rocking

Further spectroscopic and computational studies on the hypophosphite anion (H₂PO₂⁻) also identify the characteristic vibrational modes of the PH₂ group. The frequencies observed in different chemical environments confirm the distinct energy regions for these vibrations. mdpi.com

Table 2: Typical Vibrational Frequency Ranges for the Hypophosphite Anion (H₂PO₂⁻) mdpi.com
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
νs(PH₂)2345–2424Symmetric PH₂ Stretch
νas(PH₂)2305–2368Asymmetric PH₂ Stretch
δ(PH₂)1132–1172PH₂ Scissoring/Bending
ω(PH₂)1070–1126PH₂ Wagging
τ(PH₂)899–945PH₂ Twisting
ρ(PH₂)792–834PH₂ Rocking

Upon deuteration, these P-H vibrational frequencies would be expected to shift to lower values in this compound. This shift is a direct consequence of the increased mass of deuterium. The lower frequency signifies a lower ZPVE for the P-D bond. Since bond dissociation requires overcoming an energy barrier that starts from the ZPVE level, a lower ZPVE results in a higher effective dissociation energy.

Applications of Hypophosphorous Acid D3 in Advanced Chemical Research

Reagent in Organic Synthesis for Targeted Deuterium (B1214612) Incorporation

The primary synthetic application of hypophosphorous acid-D3 is as a deuterium source for the specific labeling of organic compounds. This targeted incorporation is crucial for creating internal standards for mass spectrometry, studying metabolic pathways, and altering the pharmacokinetic properties of drug molecules.

Stereoselective Deuteration Reactions

While methods for stereoselective deuteration are critical for producing chiral-labeled bioactive molecules, the use of this compound specifically for inducing high stereoselectivity is not as widely documented as its use for regioselective reductions. arkat-usa.org However, its application in regioselective deuteration can, in certain contexts, influence stereochemical outcomes. For instance, in the reduction of substrates with pre-existing chiral centers, the choice of deuterating agent and conditions can be crucial to preserving or altering the stereochemistry. Research has shown that in some ruthenium-catalyzed hydrogen/deuterium exchange reactions on alcohols, the stereochemistry at the carbon bearing the hydroxyl group can be isomerized during deuteration. researchgate.net While not directly employing D₃PO₂, this highlights the mechanistic complexities where a reagent like this compound could participate in reactions where stereocontrol is a factor. The development of catalytic systems that can leverage D₃PO₂ for highly enantioselective deuterations remains an area of ongoing interest.

Reductive Deuteration Methodologies

This compound is a highly effective reagent in reductive deuteration, a process that simultaneously reduces a functional group and incorporates deuterium. These methods are valued for their efficiency and the high levels of deuterium incorporation achieved.

Two prominent methodologies include:

Iodine-Catalyzed Reductions : A system combining D₃PO₂ with a catalytic amount of iodine in deuterated acetic acid (DOAc) is a powerful tool for the reductive deuteration of various functional groups. arkat-usa.orgresearchgate.net This mixture generates deuterium iodide (DI) in situ, which acts as the active reducing agent. The method is effective for converting diaryl ketones to doubly deuterated diarylmethanes. arkat-usa.org It can also reduce α,β-unsaturated ketones and aryl alkenes. arkat-usa.orgresearchgate.net

Palladium-Catalyzed Reductions : Transfer deuteration using deuterated hypophosphite in D₂O with a palladium on carbon (Pd/C) catalyst is another versatile method. This approach successfully deuterates a wide range of substrates, including aromatic halides, alkenes, and alkynes, affording the corresponding deuterated products in excellent yields and with high deuterium content. ignited.in

The table below summarizes findings from an iodine-catalyzed reductive deuteration study, showcasing the versatility of the D₃PO₂/I₂ system. arkat-usa.org

Phospha-Mannich Type Reactions with Deuterated HPA

The Phospha-Mannich reaction is a multicomponent reaction that typically involves an amine, an aldehyde (or ketone), and a P-H containing compound, such as hypophosphorous acid (H₃PO₂), to form α-aminoalkylphosphorus compounds. rsc.orgfigshare.comnih.gov These products are valuable as analogues of natural amino acids. rsc.orgresearchgate.net The reaction proceeds via the addition of the P-H bond across an imine or iminium ion intermediate. researchgate.net

Given that the mechanism hinges on the P-H bond, this reaction is readily adaptable for deuterium labeling by substituting H₃PO₂ with its deuterated counterpart, D₃PO₂. This provides a direct route to α-aminoalkyl-H-phosphinic acids specifically deuterated at the phosphorus atom. While the literature extensively covers the reaction with H₃PO₂, the use of D₃PO₂ is a logical and effective extension for synthesizing labeled compounds. rsc.orgbham.ac.uk For example, the reaction of a secondary amine, formaldehyde (B43269), and D₃PO₂ would be expected to yield an aminomethyl-(deuterio)phosphinic acid. This targeted deuteration is valuable for mechanistic studies of these compounds in biological systems or for use as internal standards.

Use in Mechanistic Studies of Chemical Catalysis

The substitution of hydrogen with deuterium significantly alters the mass of the atom, which in turn affects the vibrational frequencies of chemical bonds. This phenomenon, known as the kinetic isotope effect (KIE), makes D₃PO₂ an excellent tool for investigating reaction mechanisms. By comparing the rate of a reaction using H₃PO₂ versus D₃PO₂, researchers can determine if the P-H (or P-D) bond is broken in the rate-determining step.

Probing Reaction Intermediates and Transition States

Isotopic labeling with D₃PO₂ provides a powerful method for probing the existence and nature of reaction intermediates and transition states. The fate of the deuterium atoms in the final product can offer profound insights into the reaction pathway.

In the iodine-catalyzed reductive deuteration of certain aryl alkenes and α,β-unsaturated ketones, researchers observed the incorporation of more deuterium atoms than would be expected from a simple reduction mechanism. arkat-usa.org For example, the reduction of benzalacetophenone resulted in a trideuterated product instead of the expected dideuterated one. arkat-usa.org This suggests that after the initial reductive deuteration across the double bond, a subsequent, mechanistically distinct process occurs, likely an exchange of the proton alpha to the carbonyl group for a deuterium atom from the deuterated solvent/reagent pool. arkat-usa.org Similarly, extensive or even complete exchange of aromatic or vinylic protons for deuterium has been observed in some substrates, which occurs competitively with the reduction itself. arkat-usa.org These "over-deuteration" phenomena provide strong evidence for the formation of specific intermediates that are susceptible to hydrogen-deuterium exchange with the reaction medium, allowing for a more detailed mapping of the reaction landscape.

Elucidation of Hydride Transfer Mechanisms in Model Systems

The reducing power of hypophosphorous acid stems from the transfer of a hydrogen atom from its P-H bond, which can occur as a hydride ion (H⁻), a proton and two electrons, or a hydrogen radical. Using D₃PO₂ allows for the study of these transfer mechanisms. A significant primary kinetic isotope effect (kH/kD > 1) is often observed in reactions where a P-H bond is cleaved in the rate-limiting step, strongly implicating hydride transfer in the mechanism. researchgate.netuniv.kiev.ua

Studies on the oxidation of hypophosphorous acid and its derivatives by various oxidizing agents have demonstrated substantial primary kinetic isotope effects when using the deuterated analogues. researchgate.netuniv.kiev.ua This provides compelling evidence that the reaction proceeds via the transfer of a hydride ion from the phosphorus atom to the oxidant in the rate-determining step. researchgate.net In model catalytic systems, such as those mimicking hydrogenase enzymes, the transfer of a hydride (or deuteride) is a fundamental step. rsc.org By analogy, studying reactions catalyzed by systems where HPA is a reductant, the use of D₃PO₂ can help establish whether a hydride transfer from the phosphorus reagent is a key mechanistic feature, distinguishing it from other possible electron-transfer or proton-coupled pathways. rsc.orgrsc.org

Precursor for Other Deuterated Phosphorus Compounds and Derivativesnih.govacs.org

This compound is a versatile starting material for the synthesis of a variety of deuterated phosphorus-containing molecules. Because the deuterium atoms are bonded directly to the phosphorus atom as well as to the oxygen atom, D₃PO₂ can be used to introduce deuterium into specific sites within a target molecule. This isotopic labeling allows researchers to track the transformation of the phosphorus moiety through complex reaction sequences and to probe the structure and dynamics of the resulting products. mdpi.comrjraap.com

The reactivity of this compound mirrors that of its non-deuterated counterpart, participating in reactions such as additions to unsaturated bonds and nucleophilic substitutions. nih.govcore.ac.uk Its use ensures that the resulting phosphinic acid derivatives and other related compounds are deuterated at the key phosphorus-hydrogen and hydroxyl positions, facilitating detailed mechanistic and structural analysis. organic-chemistry.org

Synthesis of Deuterated Phosphinic Acid Derivativesorganic-chemistry.orgtandfonline.com

A primary application of this compound is in the synthesis of deuterated phosphinic acid derivatives. nih.gov Phosphinic acids and their derivatives are notable for their biological activity, often mimicking tetrahedral intermediates in biological reactions. organic-chemistry.org The introduction of deuterium can be a powerful tool for studying the mechanisms of these biological processes.

One of the most effective methods for this synthesis is the phospha-Mannich reaction. organic-chemistry.orgnih.gov In this one-pot reaction, this compound reacts with an amine and an aldehyde (like formaldehyde) to yield deuterated α-aminoalkyl-H-phosphinic acids. organic-chemistry.org These compounds are valuable intermediates for creating more complex molecules, including unsymmetrical phosphinic acids and phosphonic acids through oxidation of the P-D bond. organic-chemistry.org

The reaction proceeds via the trivalent tautomer of this compound, DP(OD)₂, which acts as the nucleophile. nih.gov Using the deuterated form allows for the synthesis of phosphinic acid derivatives labeled at the P-D position, which is crucial for subsequent transformations or spectroscopic studies. Research has shown that these reactions can be clean and high-yielding, particularly when using secondary amines and formaldehyde in an acetic acid medium. organic-chemistry.org

Table 1: Synthesis of Deuterated Phosphinic Acid Derivatives via Phospha-Mannich Reaction

ReactantsProduct ClassSignificance of DeuterationResearch Findings
This compound, Secondary Amine, FormaldehydeDeuterated Aminomethyl-H-phosphinic AcidsAllows for mechanistic studies of the P-C bond formation and serves as a labeled precursor for other derivatives. organic-chemistry.orgReaction in wet acetic acid can lead to nearly quantitative yields with minimal by-products. organic-chemistry.org
This compound, Aldehyde, Primary/Secondary AmineDeuterated Aminoalkyl-H-phosphinic AcidsThe P-D bond can be oxidized to a P-OD bond to form phosphonic acids or undergo addition reactions. organic-chemistry.orgThe basicity of the amine is a critical factor; amines with a pKa > 7-8 yield the desired products effectively. organic-chemistry.org

Applications in Advanced Materials Science Research (e.g., deuterated polymers or phosphonates)nih.govpw.live

The utility of this compound extends into materials science, primarily through its role in creating deuterated phosphonates and as a component or catalyst in the synthesis of specialized deuterated polymers. core.ac.uknih.gov

Deuterated Phosphonates: Hypophosphorous acid can be used to synthesize H-phosphonate monoesters through a palladium-catalyzed transfer hydrogenation process with various alcohols. core.ac.uk Employing this compound in this reaction would yield deuterated H-phosphonates. These compounds are important intermediates for producing deuterated phosphates and phosphonic acids, which can be incorporated into larger molecular structures like polymers or functional materials. core.ac.ukumn.edu The presence of deuterium provides a non-invasive probe for studying material structure and properties.

Deuterated Polymers: Deuterated polymers are highly valuable in materials science for several reasons. The substitution of hydrogen with deuterium alters the vibrational frequencies of chemical bonds and can enhance thermal and oxidative stability. pw.live Most significantly, the difference in neutron scattering length between hydrogen and deuterium makes deuterated polymers essential for neutron scattering techniques. pw.livevedantu.com These techniques, such as Small-Angle Neutron Scattering (SANS), are powerful for investigating the structure, morphology, and dynamics of polymer blends, block copolymers, and polymer solutions.

Hypophosphorous acid can act as a catalyst in polymerization and polycondensation reactions. acs.orgnih.gov By using this compound, researchers can introduce deuterium into the polymer structure or, more commonly, use it in conjunction with other deuterated monomers or solvents to create fully or partially deuterated polymers for advanced characterization. pw.live

Table 2: Applications of this compound in Materials Science

Application AreaSpecific UsePurpose of DeuterationKey Research Finding
Deuterated Phosphonates Precursor to deuterated H-phosphonate monoesters via Pd-catalyzed reaction with alcohols. core.ac.ukIsotopic labeling for mechanistic studies and as building blocks for labeled functional materials.Hypophosphorous acid is an effective and atom-economical reagent for creating P-O bonds in the synthesis of H-phosphonates. core.ac.uk
Deuterated Polymers Catalyst in polymerization; used in synthesis of deuterated monomers or polymers. nih.govpw.liveEnables advanced structural analysis using neutron scattering techniques by providing neutron contrast. pw.livevedantu.comDeuterated polymers are critical for studying polymer chain conformation, phase behavior, and diffusion in materials. pw.live

Advanced Analytical Methodologies for Hypophosphorous Acid D3 Quantification and Purity Assessment

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For Hypophosphorous acid-D3, various chromatographic methods are utilized to assess its purity and composition, particularly to resolve it from non-deuterated analogues and other phosphorus-containing species.

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for analyzing phosphorus oxyanions like hypophosphite, phosphite (B83602), and phosphate (B84403). In the context of this compound, IC is used to separate the deuterated hypophosphite anion (D₂PO₂⁻) from its non-deuterated counterpart (H₂PO₂⁻) and from potential impurities such as phosphite (DPO₃²⁻ or HPO₃²⁻) and phosphate (PO₄³⁻).

The separation is typically achieved using an anion-exchange column. A hydroxide (B78521) or carbonate/bicarbonate eluent gradient is passed through the column, and the different affinities of the phosphorus species for the stationary phase result in their separation. thermofisher.comthermofisher.com Suppressed conductivity detection is commonly employed, where a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. lcms.cz This method allows for the determination of the purity of this compound with respect to other phosphorus oxyanions. The limit of detection for these anions in complex matrices like soil or plant extracts can be as low as 0.2 µg/g to 0.5 µg/g. apsnet.org

Table 1: Typical Ion Chromatography Parameters for Phosphorus Oxyanion Analysis

Parameter Typical Setting Purpose
Column High-capacity anion-exchange (e.g., Thermo Scientific™ IonPac™ AS11-HC) Separates anions based on their charge and size.
Eluent Potassium Hydroxide (KOH) gradient Elutes the separated anions from the column.
Flow Rate 0.25 - 1.0 mL/min Controls the retention time and resolution of the separation.
Detector Suppressed Conductivity Provides sensitive and universal detection for ionic species.
Suppressor Anion Self-Regenerating Suppressor (ASRS) Reduces background eluent conductivity to enhance analyte signal. thermofisher.com
Injection Volume 10 - 25 µL The amount of sample introduced into the system.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of a vast range of compounds. For this compound, which is highly polar, a specific HPLC mode such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase HPLC with a polar-modified column can be employed for quantification. When coupled with a suitable detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), HPLC provides high precision and accuracy for determining the concentration of this compound in solutions. njlabs.comoatext.com

The method's reliability is crucial for quality control in manufacturing. njlabs.com For the analysis of related phosphorus-containing compounds like phosphorous acid, HPLC coupled with tandem mass spectrometry (LC/MS/MS) can achieve limits of quantification as low as 0.1 mg/kg in complex matrices. google.com The validation of an HPLC method involves assessing its linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Table 2: Performance Characteristics of a Validated HPLC Method

Validation Parameter Typical Performance Metric Significance
Linearity (R²) >0.999 Demonstrates a direct proportional relationship between concentration and detector response. researchgate.netfudan.edu.cn
Accuracy (% Recovery) 98.0% - 103.0% Measures the closeness of the experimental value to the true value. fudan.edu.cn
Precision (RSD) < 2.0% Indicates the reproducibility of the measurement under the same conditions. researchgate.net
Limit of Detection (LOD) Analyte-dependent (e.g., 0.05 µg/mL) The lowest concentration of the analyte that can be reliably detected. researchgate.net
Limit of Quantification (LOQ) Analyte-dependent (e.g., 0.16 µg/mL) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. science.gov Hypophosphorous acid itself is a non-volatile, polar compound and therefore cannot be directly analyzed by GC. colostate.edu However, it is applicable following a chemical derivatization step that converts the acid into a volatile and thermally stable derivative. libretexts.org

Common derivatization reactions involve replacing the active, acidic hydrogens with non-polar groups. researchgate.net For acids, this is typically achieved through silylation or alkylation (esterification). colostate.edu For instance, reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace its acidic deuterons with trimethylsilyl (B98337) groups, creating a volatile derivative suitable for GC analysis. Once derivatized, the compound can be separated on a GC column and detected, often with high sensitivity using a flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD). google.comnih.gov This approach is useful for confirming purity and identifying volatile or semi-volatile impurities.

Table 3: Common Derivatization Reagents for GC Analysis of Acids

Derivatization Type Reagent Target Functional Group Resulting Derivative
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) -OH, -OD Trimethylsilyl (TMS) ether/ester
Silylation TMCS (Trimethylchlorosilane) -OH, -OD Trimethylsilyl (TMS) ether/ester
Alkylation (Esterification) (Trimethylsilyl)diazomethane -COOH, -P(O)OH Methyl ester
Alkylation (Esterification) Methanolic HCl -COOH, -P(O)OH Methyl ester

Spectroscopic Quantification Methods

Spectroscopic methods analyze the interaction between electromagnetic radiation and matter. For this compound, these techniques are invaluable for determining its concentration, isotopic enrichment, and purity without the need for chromatographic separation.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of substances. mdpi.com It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. mdpi.comijpsonline.com For this compound, both ³¹P and ²H NMR can be powerful tools.

³¹P qNMR is particularly advantageous as it provides a direct measure of all phosphorus-containing species in the sample. mdpi.com A single spectrum can be used to quantify the main this compound species and identify and quantify phosphorus-containing impurities (e.g., phosphite, phosphate) with high precision. The purity is often determined by co-dissolving the sample with a certified internal standard of known purity and concentration in a suitable deuterated solvent (e.g., D₂O). bipm.org

Furthermore, NMR is the definitive method for determining the level of deuteration (isotopic purity). By comparing the integrals of residual proton signals with deuterium (B1214612) signals in ¹H and ²H NMR spectra, or by analyzing the splitting patterns and chemical shifts in ³¹P NMR, the atom percent of deuterium can be accurately calculated. Commercial sources often specify an isotopic purity of 98 atom % D, a value confirmed by NMR techniques. sigmaaldrich.comsigmaaldrich.com

Table 4: Key Parameters for Quantitative NMR (qNMR) Analysis

Parameter Setting/Consideration Purpose
Internal Standard Certified Reference Material (e.g., Potassium Hydrogen Phthalate) Provides a reference signal of known concentration for absolute quantification. bipm.org
Relaxation Delay (d1) > 5 x T₁ (longest relaxation time) Ensures complete relaxation of all nuclei for accurate signal integration. ijpsonline.com
Pulse Angle 30° - 90° (typically 30° for faster acquisition) Excites the nuclei; a smaller angle can be used with a sufficient relaxation delay. ijpsonline.com
Number of Scans ≥ 16 Improves the signal-to-noise ratio for better precision. ijpsonline.com
Solvent D₂O, DMSO-d₆ Dissolves the analyte and standard; chosen to avoid signal overlap. bipm.org
Data Processing Baseline and phase correction Critical for accurate integration of signal areas.

UV-Vis spectrometry measures the absorbance of ultraviolet or visible light by a substance in solution. Hypophosphorous acid itself does not possess a strong chromophore, meaning it does not absorb significantly in the UV-Vis range, making its direct quantification difficult.

However, UV-Vis spectrometry is applicable for determining the total phosphorus concentration through indirect colorimetric methods. analytik-jena.com The most common approach is the molybdenum blue method. In this procedure, the sample containing this compound is first subjected to an oxidative digestion (e.g., with persulfate) to convert all phosphorus species, including hypophosphite, into orthophosphate (PO₄³⁻). lcms.cz This orthophosphate then reacts with an ammonium (B1175870) molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. msss.com.my Subsequent reduction of this complex (e.g., with ascorbic acid or stannous chloride) produces a stable, intensely blue-colored complex. shimadzu.com The absorbance of this blue solution is measured at a specific wavelength (typically around 880 nm), which is directly proportional to the total phosphorus concentration in the original sample. shimadzu.com While this method is robust and sensitive, it does not distinguish between different phosphorus species (hypophosphite, phosphite, phosphate) and provides only the total phosphorus content. mt.com

Table 5: General Steps for Total Phosphorus Analysis via the Molybdenum Blue Method

Step Procedure Purpose
1. Digestion Heat sample with an oxidizing agent (e.g., potassium persulfate). Convert all phosphorus forms (including hypophosphite) to orthophosphate. lcms.cz
2. pH Adjustment Neutralize the acidic digestate. Ensure optimal pH for the colorimetric reaction.
3. Color Formation Add ammonium molybdate and a reducing agent (e.g., ascorbic acid). Form the blue phosphomolybdate complex. msss.com.myshimadzu.com
4. Incubation Allow the solution to stand for a set time (e.g., 10-15 minutes). Ensure complete color development. shimadzu.com
5. Measurement Measure the absorbance at the wavelength of maximum absorption (λₘₐₓ ≈ 880 nm). Quantify the concentration of the blue complex. shimadzu.com
6. Quantification Compare the absorbance to a calibration curve prepared from phosphate standards. Determine the total phosphorus concentration in the original sample. analytik-jena.com

Coupled Analytical Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

The quantification and purity assessment of this compound, especially within complex matrices, necessitate the high selectivity and sensitivity of coupled (or hyphenated) analytical techniques. acs.orgresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, providing both separation of components and their structural identification. researchgate.netgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While direct analysis of inorganic acids like this compound can be challenging due to their low volatility and thermal lability, derivatization can be employed to convert the analyte into a more suitable form. For instance, trimethylsilylation is a common derivatization technique used for compounds containing active hydrogen atoms, including those in other deuterated molecules like vitamin D analogs, to make them amenable to GC analysis. nih.gov

In the context of this compound, a derivatization step would precede injection into the GC. The GC column separates the derivatized D₃PO₂ from other components in the mixture based on boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. For this compound, the key advantage of MS is its ability to confirm the presence and isotopic purity of the deuterated compound by identifying its specific molecular ion peak and fragmentation pattern, which will be shifted by three mass units compared to its non-deuterated counterpart. sigmaaldrich.com Isotope Abundance Analysis (IAA) can be used to analyze the data from even unit resolution mass spectrometers to derive the elemental formula. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for analyzing polar, non-volatile, and thermally sensitive compounds, making it a more direct approach for this compound than GC-MS. researchgate.netthermofisher.com The compound can be analyzed with minimal sample preparation, often just dissolution in a suitable solvent.

In a typical LC-MS analysis, the sample containing this compound is injected into a liquid chromatograph. Separation is achieved on a column (e.g., a reversed-phase or hydrophilic interaction liquid chromatography column) based on the analyte's partitioning between the mobile phase and the stationary phase. Following separation, the eluent is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), which generates ions from the analyte molecules in the liquid phase. google.com

LC-MS/MS, a tandem mass spectrometry approach, provides enhanced selectivity and sensitivity. thermofisher.com This is crucial when analyzing D₃PO₂ in complex biological or reaction mixtures where isobaric interferences (other molecules with the same nominal mass) can be a problem. google.com In LC-MS/MS, a specific parent ion corresponding to the deuterated hypophosphorous acid is selected, fragmented, and a specific product ion is monitored for quantification. This high degree of specificity allows for accurate quantification even at very low concentrations. thermofisher.com The use of a deuterated analog as an internal standard is a common practice in LC-MS to ensure high accuracy and reproducibility. google.comfrontiersin.org

The table below summarizes the key aspects of these coupled techniques for the analysis of this compound.

Technique Typical Application Sample Preparation Key Research Findings & Advantages
GC-MS Purity assessment, Isotopic distribution analysisDerivatization (e.g., silylation) is often required to increase volatility and thermal stability. nih.govProvides excellent separation for complex mixtures; Mass spectrum confirms isotopic mass shift (M+3); Allows for elemental formula determination through isotope abundance analysis. sigmaaldrich.comacs.org
LC-MS/MS Quantification in complex matrices (e.g., biological fluids, reaction mixtures). google.comthermofisher.comOften minimal; simple dilution in the mobile phase.High selectivity and sensitivity for polar compounds; No derivatization needed; Tandem MS reduces matrix effects and isobaric interference; Ideal for accurate quantification using deuterated standards. google.comthermofisher.comfrontiersin.org

Titrimetric Methods for Concentration Determination in Specific Research Contexts

Titrimetric methods, while considered classical, remain highly relevant for determining the concentration of acidic or basic substances in solution with high precision. For this compound, acid-base titration is a direct and cost-effective method for establishing its molar concentration in specific research applications where the sample matrix is relatively simple.

The fundamental principle involves the neutralization reaction between the acid (this compound) and a standardized strong base, typically sodium hydroxide (NaOH) or, for studies in deuterated media, sodium deuteroxide (NaOD). drugfuture.comuark.edu Hypophosphorous acid is a monobasic acid, meaning it donates one proton (or in this case, one deuteron) per molecule in an aqueous solution. atamanchemicals.com

The titration reaction is as follows: D₃PO₂ + NaOH → NaD₂PO₂ + HDO

The procedure involves accurately measuring a volume of the this compound solution and titrating it with a standardized solution of sodium hydroxide of known concentration. drugfuture.com An indicator, such as phenolphthalein, is added to the solution to signal the endpoint of the titration, which is the point of complete neutralization, typically observed by a distinct color change. drugfuture.com Alternatively, a potentiometric titration can be performed, where the change in pH is monitored with an electrode as the titrant is added. The endpoint is identified as the point of inflection on the titration curve. lcms.cz

Research into the acidity of deuterated acids has shown that they are generally weaker acids than their non-deuterated counterparts, resulting in a slightly higher pKa value. uark.edu This "deuterium isotope effect" is an important consideration in precise research contexts. uark.edu When titrating this compound, this effect would be reflected in the shape and endpoint of the titration curve compared to that of standard H₃PO₂.

The table below outlines the parameters for a typical acid-base titration of this compound.

Parameter Description Relevance to D₃PO₂ Analysis
Analyte This compound (D₃PO₂) solutionThe substance whose concentration is to be determined.
Titrant Standardized Sodium Hydroxide (NaOH) or Sodium Deuteroxide (NaOD) solution. drugfuture.comuark.eduA strong base of accurately known concentration used to neutralize the acid. NaOD is used for titrations in D₂O to maintain the isotopic environment. uark.edu
Indicator Phenolphthalein or a pH electrode (for potentiometric titration). drugfuture.comlcms.czUsed to determine the equivalence point of the reaction.
Stoichiometry 1:1 molar ratio (D₃PO₂ : NaOH). drugfuture.comatamanchemicals.comEach mole of 1N sodium hydroxide is equivalent to one mole of this compound. drugfuture.com
Key Finding The concentration (Molarity) of the this compound solution.Calculated from the volume of titrant required to reach the endpoint and the stoichiometry of the reaction.

While modern instrumental methods like LC-MS offer greater sensitivity and applicability to complex mixtures, titrimetry provides an invaluable, straightforward, and accurate means of quantifying bulk this compound solutions in many research and quality control settings.

Historical Perspectives and Evolution of Research on Hypophosphorous Acid D3

Early Discoveries and Initial Chemical Characterization of HPA

Hypophosphorous acid (HPA) was first prepared in 1816 by the French chemist Pierre Louis Dulong. wikipedia.orgatamankimya.com The initial chemical characterization of HPA in the 19th and early 20th centuries relied on classical methods of analytical chemistry. These early investigations established its molecular formula as H3PO2 and identified it as a powerful reducing agent. wikipedia.org Key properties such as its solubility in water, dioxane, and alcohols, and its decomposition upon heating were also documented. wikipedia.org

Early methods for the preparation of pure HPA were often challenging, as simple evaporation of aqueous solutions could lead to oxidation to phosphorous and phosphoric acids, or disproportionation to phosphine (B1218219) and phosphorous acid. wikipedia.org A significant step forward was the development of a method to obtain pure anhydrous HPA by the continuous extraction of its aqueous solutions with diethyl ether. wikipedia.orgchemicalbook.com The initial characterization would have involved techniques such as titration to determine its basicity and elemental analysis to confirm its composition. Gravimetric and volumetric methods, like the iodometric determination of hypophosphorous and phosphorous acids, were also employed to quantify the acid and its related species. acs.org

The early understanding of HPA's structure was limited by the available technology. It was recognized as a phosphorus oxyacid, and its monoprotic nature was established, leading to the more descriptive representation HOP(O)H2. wikipedia.org This highlighted that only one of the three hydrogen atoms is acidic. The existence of a minor tautomer, HP(OH)2, was also proposed. wikipedia.org The initial characterization of hypophosphorous acid-D3 would have mirrored these classical techniques, with the notable exception of using deuterated starting materials in its synthesis. The resulting deuterated acid's fundamental chemical properties, such as its reducing power and acidity, would have been compared to the non-deuterated form to understand the initial effects of isotopic substitution.

Milestones in Deuterium (B1214612) Labeling and Isotopic Tracing Techniques in General Chemistry

The discovery of deuterium in 1931 by Harold Urey marked a pivotal moment in chemistry, opening the door to the use of isotopes as tracers to follow the fate of atoms in chemical reactions and biological pathways. wikipedia.org Isotopic labeling, particularly with deuterium, became a powerful tool for elucidating reaction mechanisms. wikipedia.orgchem-station.com The fundamental principle behind this technique is that replacing a hydrogen atom with a deuterium atom creates a molecule with nearly identical chemical properties but a different mass. chem-station.com This mass difference, however, leads to a significant kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-H or O-H bond is often slower when hydrogen is replaced by deuterium. libretexts.org

The application of deuterium labeling in phosphorus chemistry has been instrumental in understanding the mechanisms of various reactions. For instance, isotopic labeling has been used to study the stereochemistry of reactions at the phosphorus center. mdpi.com The use of deuterium oxide (D2O) as a solvent or reactant allows for the introduction of deuterium into molecules at specific positions, enabling chemists to track the movement of hydrogen atoms during a reaction. wikipedia.org

In the context of hypophosphorous acid, deuterium labeling provides a means to distinguish between the different hydrogen atoms in the molecule and to probe their respective roles in chemical transformations. The development of techniques for the synthesis of deuterated compounds, including methods for hydrogen isotope exchange (HIE), has been crucial for these studies. acs.org These advancements have allowed for the preparation of specifically labeled molecules like this compound, paving the way for detailed mechanistic investigations.

Evolution of Spectroscopic and Computational Tools and their Impact on HPA-D3 Research

The advent and evolution of spectroscopic and computational methods have revolutionized the study of molecules, and this compound is no exception. While early characterization relied on wet chemical methods, modern techniques provide a much deeper and more detailed understanding of its structure, bonding, and dynamics.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly transformative. Phosphorus-31 (³¹P) NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin of 1/2 of the ³¹P nucleus. wikipedia.org The chemical shift in ³¹P NMR is sensitive to the electronic environment of the phosphorus atom, allowing for the identification and quantification of different phosphorus species in a sample. nih.govresearchgate.net The development of multi-dimensional NMR techniques, such as ²D ¹H-³¹P HSQC-TOCSY, has further enhanced the ability to characterize complex mixtures of phosphorylated metabolites. nih.gov For this compound, ¹H NMR would show the absence of signals corresponding to the P-H protons, while ²H (deuterium) NMR would confirm the presence and location of the deuterium atoms. ³¹P NMR would provide information about the phosphorus environment, and any coupling to deuterium could be observed.

Infrared (IR) spectroscopy is another valuable tool. The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequency of the P-D bond compared to the P-H bond, providing clear spectroscopic evidence of deuteration.

Computational Tools:

The rise of computational chemistry has provided a powerful complement to experimental studies. ethz.ch Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric structure, vibrational frequencies, and NMR chemical shifts of molecules like this compound. nih.govdtic.mil These calculations can help in the interpretation of experimental spectra and provide insights into the electronic structure and bonding of the molecule. Computational studies can also be used to model reaction pathways and calculate the activation energies for different mechanistic steps, thereby helping to elucidate reaction mechanisms. ethz.ch The combination of experimental and computational approaches provides a robust framework for understanding the chemistry of deuterated compounds. ethz.ch

The table below summarizes the key spectroscopic and computational tools and their specific applications in the study of this compound.

ToolApplication for this compound
³¹P NMR Spectroscopy - Determine the chemical environment of the phosphorus atom. - Observe coupling between phosphorus and deuterium. - Quantify the purity of the deuterated compound.
¹H NMR Spectroscopy - Confirm the absence of P-H protons.
²H NMR Spectroscopy - Confirm the presence and location of deuterium atoms.
Infrared (IR) Spectroscopy - Identify the P-D vibrational stretching frequency, confirming deuteration.
Computational Chemistry (DFT) - Predict molecular geometry and bond lengths. - Calculate theoretical vibrational frequencies to aid in IR spectra interpretation. - Predict NMR chemical shifts. - Model reaction pathways and transition states.

Paradigms in Mechanistic Studies Driven by Deuterated Analogs

The use of deuterated analogs, such as this compound, has been a cornerstone in the elucidation of reaction mechanisms. The primary tool in these studies is the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium). libretexts.org A primary KIE greater than 1 is typically observed when the bond to the isotope is broken in the rate-determining step of the reaction. libretexts.org

A classic example of the use of hypophosphorous acid in mechanistic studies is the reduction of arenediazonium salts. wikipedia.org In this reaction, H3PO2 is used to replace the diazonium group with a hydrogen atom. By using deuterated hypophosphorous acid (D3PO2), researchers can determine whether the hydrogen atom transferred to the aromatic ring comes from the P-H or the O-H bond of the acid. Such deuterium labeling experiments are crucial for distinguishing between different proposed mechanisms. researchgate.netresearchgate.net

The study of kinetic isotope effects provides quantitative data on the transition state of a reaction. nih.govnih.gov For example, a large KIE suggests a transition state where the bond to the isotope is significantly weakened. Conversely, a small or inverse KIE can provide other valuable mechanistic insights. snnu.edu.cn The ability to synthesize specifically deuterated molecules like this compound, combined with the tools of physical organic chemistry, has allowed for a deep and nuanced understanding of a wide range of chemical transformations involving this important reducing agent. These studies have not only clarified the mechanisms of known reactions but have also guided the development of new synthetic methodologies. researchgate.net

Future Research Directions and Emerging Paradigms for Hypophosphorous Acid D3

Exploration of Novel Synthetic Pathways for Highly Enriched and Stereospecific Hypophosphorous Acid-D3

The development of new methods for preparing this compound is critical for its broader application. Current syntheses often rely on adaptations of methods for non-deuterated analogues or general deuteration techniques which may lack efficiency or stereocontrol. scielo.org.mxnih.gov Future research should focus on pathways that offer high levels of deuterium (B1214612) incorporation (>99%) and, where applicable, stereospecificity.

One promising area is the mechanochemical synthesis under solvent-free conditions. Research into the production of phosphite (B83602) from condensed phosphates has shown that hydride reagents can be used effectively. nih.gov Adapting such methods using deuteride (B1239839) sources could provide a more sustainable and efficient route to deuterated phosphorus compounds. Another avenue involves the development of chiral catalysts for the enantioselective deuteration of precursor molecules, which would be invaluable for creating stereospecific deuterated phosphinic acid derivatives. scielo.org.mx

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachPotential Deuterium SourceKey AdvantagesResearch Focus
MechanochemistryPotassium deuteride (KD)Solvent-free, potentially higher efficiency, sustainable. nih.govOptimization of reaction conditions (milling time, frequency) and purification of the deuterated product.
Catalytic DeuterationD₂O with a metal catalyst (e.g., Pd/C-Al)Use of an inexpensive deuterium source, high potential for selectivity. nih.govDevelopment of catalysts specific for P-H bond activation and H/D exchange in hypophosphorous acid precursors.
Stereospecific SynthesisChiral titanocene (B72419) catalystsAccess to enantiomerically pure deuterated compounds. scielo.org.mxDesign of ligands to control stereoselectivity during deuterium transfer to a prochiral phosphorus center.
ElectrodialysisD₂OCleaner production with no waste residue, potentially low cost. researchgate.netAdapting existing electrodialysis methods for hypophosphite production to use heavy water (D₂O).

Application in Advanced Catalytic Systems and Reaction Development

Hypophosphorous acid and its salts are recognized for their role in metal-catalyzed processes, such as palladium-catalyzed C-P bond formation. nih.gov The deuterated analogue, this compound, is an ideal tool for probing the mechanisms of these reactions through the kinetic isotope effect (KIE). The difference in bond strength between P-H and P-D bonds can significantly alter reaction rates, providing clear evidence for whether P-H bond cleavage is involved in the rate-determining step. princeton.edu

Future research will likely involve using this compound to elucidate complex catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions to form H-phosphinic acids, a significant KIE would confirm the involvement of P-H bond activation in the turnover-limiting step. nih.gov This knowledge can guide the design of more efficient catalysts. Furthermore, the development of new reactions that specifically utilize the P-D bond, such as novel deuteration methods for organic substrates, represents a significant growth area.

Table 2: Mechanistic Insights from KIE Studies using this compound

Reaction TypeMechanistic QuestionExpected Outcome of KIE Study
Pd-catalyzed C-P cross-coupling nih.govIs P-H bond activation rate-determining?A large primary KIE (kH/kD > 1) would support this hypothesis.
Free-radical addition to alkenesDoes the P-H bond break in the initiation or propagation step?KIE analysis can distinguish between different radical chain mechanisms.
Reduction of arenediazonium salts wikipedia.orgWhat is the mechanism of hydrogen (deuterium) transfer?The magnitude of the KIE can help differentiate between radical and ionic pathways.

In-depth Investigation of Intermolecular Interactions and Solvent Effects in Deuterated Systems

The behavior of chemical reactions can be profoundly influenced by the solvent. wikipedia.org Solvation affects the stability of reactants, products, and transition states, thereby altering reaction rates and equilibria. wikipedia.orgnih.govacs.org For reactions involving this compound, understanding the interplay between the deuterated solute and the solvent is crucial. The subtle differences in hydrogen (or deuterium) bonding capabilities between P-D and P-H groups can lead to measurable changes in reaction outcomes. rsc.org

Future studies should employ a combination of spectroscopic techniques (NMR, IR) and computational modeling to dissect these interactions. researchgate.netacs.org For instance, comparing the ³¹P NMR spectra of Hypophosphorous acid and its deuterated form in a range of protic and aprotic solvents can quantify the solvent's effect on the P-D bond's electronic environment. acs.org Such studies can reveal how solvent molecules preferentially solvate the deuterated acid and how this impacts its reactivity, particularly in acid-base equilibria and catalyzed reactions. wikipedia.orgnih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Isotopic Effects

Developing ML models trained on large datasets of experimental and computational KIEs could allow for the rapid prediction of the kinetic isotope effect for reactions involving this compound. nih.govresearchgate.net This would enable high-throughput screening of potential applications in mechanistic studies without the need for extensive initial experiments. researchgate.net Furthermore, AI can help analyze complex spectroscopic data to identify subtle correlations between spectral features and the local environment of the P-D bond, offering deeper insights than traditional analysis methods. mdpi.comrutgers.edu

Table 3: AI and Machine Learning in this compound Research

Application AreaAI/ML TechniquePotential Outcome
KIE PredictionSupervised Learning (Regression Models)Accurate prediction of kH/kD values for new reactions, accelerating mechanistic screening. nih.govresearchgate.net
Retrosynthesis PlanningNeural Networks, Tree Search AlgorithmsDesign of novel, efficient synthetic routes to complex deuterated organophosphorus compounds. acs.org
Spectral AnalysisDeep Learning, Pattern RecognitionDeconvolution of complex NMR/IR spectra to correlate P-D bond characteristics with molecular structure and environment. rutgers.edu
Catalyst DiscoveryHigh-Throughput Virtual ScreeningIdentification of novel catalysts optimized for reactions involving P-D bond activation. researchgate.net

Role in Sustainable Chemistry and Green Synthesis Research

The principles of green chemistry emphasize the reduction of waste and the use of environmentally benign substances. nih.gov Hypophosphorous acid itself is considered a "green" reagent in certain contexts, particularly in atom-economical, metal-catalyzed reactions. nih.gov Research into this compound can contribute to this field in several ways.

Firstly, developing sustainable synthetic routes to the deuterated compound itself, such as the mechanochemical or electrodialysis methods mentioned previously, aligns with green chemistry goals. nih.govresearchgate.net Secondly, using D₂O as the deuterium source in catalytic H/D exchange reactions represents a cheap, abundant, and environmentally friendly approach to deuteration. nih.govbeilstein-journals.org Future research could focus on developing catalysts that efficiently use D₂O to deuterate hypophosphite salts, avoiding the need for expensive and hazardous deuterated reagents. scielo.org.mxnih.gov The insights gained from using this compound to optimize catalytic processes can also lead to more energy-efficient and less wasteful industrial chemical production. sinobiochemistry.com

Unexplored Spectroscopic and Computational Avenues for P-D Bond Characterization

While NMR and IR spectroscopy are standard tools, there are advanced and underexplored techniques that could provide unprecedented detail about the P-D bond in this compound. Future research should leverage these methods to build a more complete picture of its structure and reactivity.

X-ray Absorption Spectroscopy (XAS), including techniques like EXAFS and XANES, can provide precise information about the local coordination environment and oxidation state of the phosphorus atom. nih.gov Comparing XAS data for the deuterated and non-deuterated forms could reveal subtle structural changes induced by the isotope. In the computational realm, advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution around the P-D bond, offering quantitative measures of bond strength and polarity. Combining these sophisticated experimental and computational approaches will provide a deeper, more fundamental understanding of the properties conferred by the deuterium atom.

Q & A

Q. What are the recommended methods for synthesizing Hypophosphorous Acid-D₃ with high isotopic purity?

Hypophosphorous Acid-D₃ is typically synthesized via deuteration of its non-deuterated counterpart. One approach involves reacting phosphorus trichloride (PCl₃) with deuterated water (D₂O), followed by controlled hydrolysis. For example, substituting H₂O with D₂O in the hydrolysis of PCl₃ can yield deuterated derivatives . Isotopic purity (>99 atom% D) is achieved by iterative purification using techniques like vacuum distillation or recrystallization. Confirm purity via ³¹P NMR and mass spectrometry, referencing deuterium incorporation peaks .

Q. How should Hypophosphorous Acid-D₃ be characterized to confirm structural integrity and isotopic labeling?

Combine spectroscopic and chromatographic methods:

  • ³¹P NMR : Identify chemical shifts specific to deuterated phosphorous species. For instance, non-deuterated hypophosphorous acid (H₃PO₂) shows a peak near δ 0 ppm, while deuterated forms may exhibit slight shifts due to isotopic effects .
  • Mass Spectrometry (MS) : Detect molecular ion clusters (e.g., [M-D]⁺ vs. [M-H]⁺) to quantify deuterium incorporation .
  • FT-IR : Compare O-D (~2500 cm⁻¹) and O-H (~3300 cm⁻¹) stretching vibrations to assess deuteration efficiency .

Q. What safety protocols are critical when handling Hypophosphorous Acid-D₃ in laboratory settings?

  • Storage : Keep in airtight containers at 0–6°C to prevent hygroscopic degradation and isotopic exchange with ambient moisture .
  • Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) to minimize oxidation, as hypophosphorous acid derivatives are reducing agents .
  • Disposal : Neutralize with dilute bases (e.g., NaHCO₃) before disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using Hypophosphorous Acid-D₃ as a reducing agent in deuterium-labeling studies?

Contradictions in yield often arise from isotopic exchange or solvent effects. Methodological adjustments include:

  • Solvent Selection : Use aprotic deuterated solvents (e.g., DMSO-d₆) to minimize H/D exchange .
  • Kinetic Monitoring : Employ real-time ³¹P NMR to track reaction progress and identify intermediates that may divert pathways .
  • Isotopic Dilution Analysis : Quantify residual protons in the reaction matrix using LC-MS to assess unintended H/D scrambling .

Q. What experimental designs are optimal for studying the kinetic isotope effect (KIE) of Hypophosphorous Acid-D₃ in redox reactions?

  • Competitive KIE Experiments : Conduct parallel reactions with H₃PO₂ and D₃PO₂ under identical conditions, comparing rate constants (k_H/k_D) via gas chromatography or NMR .
  • Temperature-Dependent Studies : Measure activation energies (Eₐ) for both isotopologs to isolate tunneling effects .
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and validate experimental KIE values .

Q. How does the stability of Hypophosphorous Acid-D₃ vary under acidic vs. alkaline conditions, and how can this impact long-term storage?

  • Acidic Conditions : Hypophosphorous Acid-D₃ is stable below pH 3 but undergoes gradual oxidation to phosphoric acid-D₄ in the presence of O₂. Use argon purging to extend shelf life .
  • Alkaline Conditions : Rapid decomposition occurs above pH 7 due to base-catalyzed disproportionation. Stabilize with chelating agents (e.g., EDTA) to sequester metal ions that accelerate degradation .

Q. What strategies mitigate isotopic contamination when Hypophosphorous Acid-D₃ is used in trace-level metabolic studies?

  • Matrix Isolation : Prepare samples in deuterium-depleted buffers to suppress back-exchange .
  • High-Resolution MS/MS : Differentiate endogenous H/D ratios from experimental labels using fragmentation patterns .
  • Blank Correction : Run control experiments with non-deuterated analogs to quantify background signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.